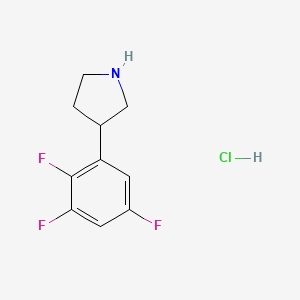

3-(2,3,5-Trifluorophenyl)pyrrolidine hcl

Description

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride (C₁₀H₁₀F₃N·HCl) is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 2,3,5-trifluorophenyl group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for targeting fluorophilic binding pockets in enzymes or receptors. Fluorine atoms improve metabolic stability and bioavailability, while the pyrrolidine scaffold offers conformational rigidity, aiding in stereochemical control during synthesis .

Properties

Molecular Formula |

C10H11ClF3N |

|---|---|

Molecular Weight |

237.65 g/mol |

IUPAC Name |

3-(2,3,5-trifluorophenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H10F3N.ClH/c11-7-3-8(6-1-2-14-5-6)10(13)9(12)4-7;/h3-4,6,14H,1-2,5H2;1H |

InChI Key |

OIHUVVMAPGXDFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=C(C(=CC(=C2)F)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3,5-trifluorobenzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The pyrrolidine ring contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

- Salt Form : Hydrochloride salts (e.g., 3-(2,3,5-Trifluorophenyl)pyrrolidine HCl) exhibit improved aqueous solubility over free bases, critical for in vivo studies .

- Functional Groups : Carboxamide or urea moieties (e.g., in and ) introduce hydrogen-bonding capacity, whereas simpler pyrrolidines prioritize lipophilicity and passive diffusion .

Physicochemical and Pharmacokinetic Data

Notes:

- The hydrochloride salt of 3-(2,3,5-Trifluorophenyl)pyrrolidine significantly outperforms free-base analogues in solubility, a critical factor for oral bioavailability .

- Compounds with trifluoromethyl or urea groups (e.g., ) show extended metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of 3-(2,3,5-Trifluorophenyl)pyrrolidine HCl is with a molecular weight of approximately 227.63 g/mol. The trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

The mechanism by which 3-(2,3,5-Trifluorophenyl)pyrrolidine HCl exerts its biological effects typically involves interaction with specific receptors or enzymes. The trifluoromethyl group enhances binding affinity and selectivity towards these targets.

Key Mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Below are some notable biological activities associated with 3-(2,3,5-Trifluorophenyl)pyrrolidine HCl:

Anticancer Properties

Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance:

- In vitro studies demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects on various cancer cell lines.

- Mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

The compound has shown promise in neuroprotection:

- Animal models indicate that it may reduce tau pathology associated with neurodegenerative diseases such as Alzheimer's disease.

- Studies suggest that it can decrease amyloid-beta deposition in transgenic mouse models.

Case Studies

-

Neurodegenerative Disease Model :

A study evaluated the effects of 3-(2,3,5-Trifluorophenyl)pyrrolidine HCl in a mouse model of tauopathy. The compound was found to significantly reduce axonal dystrophy and amyloid plaque formation, suggesting potential therapeutic benefits for Alzheimer's disease . -

Cancer Cell Lines :

In vitro assays on various cancer cell lines revealed that the compound inhibited proliferation at micromolar concentrations. The IC50 values ranged from 10 to 30 µM depending on the cell line tested. Mechanistic studies indicated that the compound induces apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrrolidine ring and the phenyl substituent can significantly influence biological activity:

- Trifluoromethyl Substitution : Enhances lipophilicity and receptor binding.

- Pyrrolidine Modifications : Altering substituents on the pyrrolidine ring can lead to variations in potency and selectivity against specific targets.

| Compound Modification | Biological Activity | Notes |

|---|---|---|

| Trifluoromethyl Group | Enhanced binding affinity | Key for receptor interactions |

| Pyrrolidine Substituents | Variable potency | Dependent on specific modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.